2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring and a pyrimidinylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the dimethyl groups at positions 6 and 7. The subsequent steps involve the attachment of the acetamide group and the pyrimidinylsulfamoyl group. The reaction conditions may vary, but common reagents include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
- N-ethyl-2-(6-methyl-1-benzofuran-3-yl)acetamide
- 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide
Uniqueness
What sets 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzofuran and pyrimidinylsulfamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H24N4O4S/c1-14-5-10-21-18(13-32-24(21)16(14)3)12-23(29)27-19-6-8-20(9-7-19)33(30,31)28-22-11-15(2)25-17(4)26-22/h5-11,13H,12H2,1-4H3,(H,27,29)(H,25,26,28) |
InChI Key |
CQKPHKQOVZZOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C)C |
Origin of Product |
United States |
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